molecular formula C14H18OS B14585134 1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene CAS No. 61187-69-7

1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene

Cat. No.: B14585134
CAS No.: 61187-69-7
M. Wt: 234.36 g/mol
InChI Key: AKPNGBOOOHOALG-UHFFFAOYSA-N
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Description

1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene is an organic compound that features a cyclohexylidene group attached to a methanesulfinyl group, which is further connected to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0°C to 10°C to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

61187-69-7

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

1-(cyclohexylidenemethylsulfinyl)-4-methylbenzene

InChI

InChI=1S/C14H18OS/c1-12-7-9-14(10-8-12)16(15)11-13-5-3-2-4-6-13/h7-11H,2-6H2,1H3

InChI Key

AKPNGBOOOHOALG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C=C2CCCCC2

Origin of Product

United States

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